1-(3-Iminocyclobutyl)ethan-1-one

Description

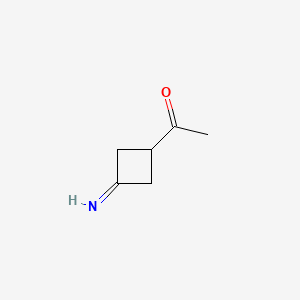

1-(3-Iminocyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring an imino group (-NH) at the 3-position of the strained cyclobutyl ring. This compound is of interest due to the unique electronic and steric effects imparted by the cyclobutane ring, which is known for its high ring strain and conformational rigidity.

Properties

CAS No. |

143739-98-4 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.144 |

IUPAC Name |

1-(3-iminocyclobutyl)ethanone |

InChI |

InChI=1S/C6H9NO/c1-4(8)5-2-6(7)3-5/h5,7H,2-3H2,1H3 |

InChI Key |

IZDLQERGFYNKQU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CC(=N)C1 |

Synonyms |

Ethanone, 1-(3-iminocyclobutyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Iminocyclobutyl)ethan-1-one with structurally related ethanone derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons:

Cyclobutane vs. Aromatic Rings: Cyclobutane derivatives (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one) exhibit higher ring strain, leading to increased reactivity in ring-opening or functionalization reactions compared to aromatic analogs like 1-(3-phenoxyphenyl)ethan-1-one .

Biological and Material Applications: Aryl-substituted ethanones (e.g., 1-[3-(dimethylamino)phenyl]ethan-1-one) are prioritized in drug discovery due to their ability to interact with biological targets via aromatic stacking . Cyclobutyl derivatives are explored for their conformational constraints, which can improve binding selectivity in enzyme inhibitors or catalysts .

Synthetic Utility: Ketones like 1-(1H-indol-3-yl)ethan-1-one are key intermediates in hydrazide synthesis, leveraging the reactivity of the carbonyl group for nucleophilic additions . The imino group in this compound may enable unique pathways in Schiff base formation or coordination chemistry, though specific studies are absent in the provided evidence.

Research Findings and Limitations

- Gaps in Data: Direct experimental data on this compound (e.g., melting point, spectral data, or biological activity) are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

- Theoretical Insights: The compound’s imino group likely enhances solubility in polar solvents compared to fluorinated or aryl analogs. Its strained cyclobutane ring may facilitate unique reactivity in photochemical or catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.